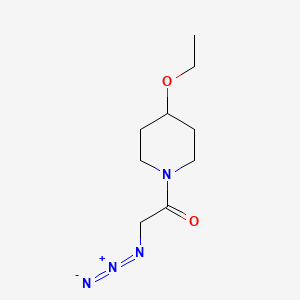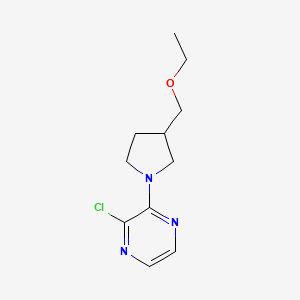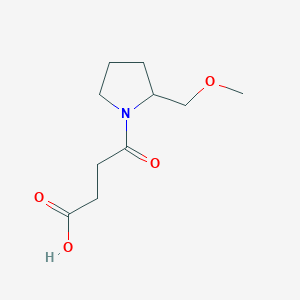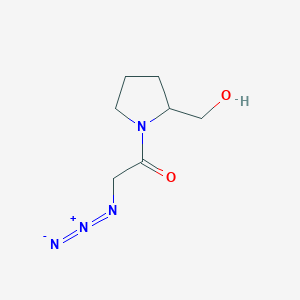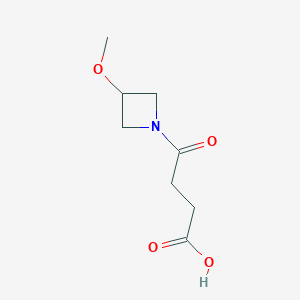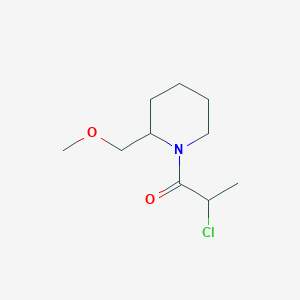
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a chemical compound . It is also known as Ethanone, 2-chloro-1-[2-(methoxymethyl)-1-piperidinyl]- .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized from inexpensive starting materials. For example, Apixaban, a potent inhibitor of blood coagulation factor Xa, has been synthesized from 4-chloronitrobenzene and piperidine .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
The compound's structural components suggest it could be involved in nucleophilic aromatic substitution reactions. These reactions are crucial for modifying aromatic compounds, which can lead to the development of new pharmaceuticals, agrochemicals, and polymers. The study by Pietra and Vitali (1972) on the reaction of piperidine with nitro-group-containing aromatics offers insight into how similar compounds might be synthesized or modified in laboratory settings (Pietra & Vitali, 1972).
Drug Development and Pharmacology
Given the presence of a piperidine moiety in the compound, it may have relevance in the development of ligands for dopamine D2 receptors, which are targets for treating neuropsychiatric disorders. The review by Jůza et al. (2022) on dopamine D2 receptor ligands highlights the pharmacophore's critical areas for high D2R affinity, which includes cyclic amines like piperidine (Jůza et al., 2022).
Material Science and Polymer Chemistry
The compound's structure suggests potential applications in material science, particularly in creating new polymers or modifying existing ones. The review on the conversion of biomass to furan derivatives by Chernyshev et al. (2017) discusses the importance of versatile reagents in producing sustainable materials, which might be relevant for research involving similar compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Chemical Inhibition Studies
Considering its structural elements, "2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one" could serve as a chemical inhibitor in studies exploring enzyme interactions, as seen in research on cytochrome P450 isoforms inhibition by Khojasteh et al. (2011). Such studies are pivotal for understanding drug metabolism and potential drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNYVHOCABGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







